molecular formula C11H12N2O3 B12830201 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B12830201
M. Wt: 220.22 g/mol
InChI Key: FBSMLDPSAVWKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Nitrophenyl)-2-oxa-6-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro[33]heptane core with a 4-nitrophenyl group and an oxa-azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process may include the following steps:

    Formation of the Spirocyclic Core: This can be achieved through cycloaddition reactions or ring-closing reactions involving appropriate precursors.

    Introduction of the Nitrophenyl Group: This step often involves the use of nitrobenzene derivatives and coupling reactions to attach the nitrophenyl group to the spirocyclic core.

Industrial Production Methods

Industrial production of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The spirocyclic core provides a rigid framework that can enhance binding affinity to target proteins or enzymes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for designing new drugs and materials with specific functional attributes.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

6-(4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

InChI

InChI=1S/C11H12N2O3/c14-13(15)10-3-1-9(2-4-10)12-5-11(6-12)7-16-8-11/h1-4H,5-8H2

InChI Key

FBSMLDPSAVWKFM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1C3=CC=C(C=C3)[N+](=O)[O-])COC2

Origin of Product

United States

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